molecular formula C12H15Cl B3314968 2-Chloro-3-(4-isopropylphenyl)-1-propene CAS No. 951890-59-8

2-Chloro-3-(4-isopropylphenyl)-1-propene

Cat. No.: B3314968
CAS No.: 951890-59-8
M. Wt: 194.7 g/mol
InChI Key: JNIBTLDTMKIRSW-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-isopropylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group and an isopropyl-substituted phenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-isopropylphenyl)-1-propene typically involves the chlorination of 3-(4-isopropylphenyl)-1-propene. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-isopropylphenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Addition: Bromine or hydrogen chloride in inert solvents like carbon tetrachloride.

    Oxidation: Peracids such as m-chloroperbenzoic acid for epoxidation.

Major Products

    Substitution: Formation of 3-(4-isopropylphenyl)-1-propanol or 3-(4-isopropylphenyl)-1-propylamine.

    Addition: Formation of 2,3-dibromo-3-(4-isopropylphenyl)propane or 2-chloro-3-(4-isopropylphenyl)propane.

    Oxidation: Formation of 2-chloro-3-(4-isopropylphenyl)oxirane.

Scientific Research Applications

2-Chloro-3-(4-isopropylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-isopropylphenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene moiety can undergo electrophilic addition. These interactions can lead to the formation of various products that may exhibit biological or chemical activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone: An aromatic ketone with similar structural features.

    3-(4-Isopropylphenyl)-1-propene: The parent compound without the chloro substitution.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIBTLDTMKIRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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